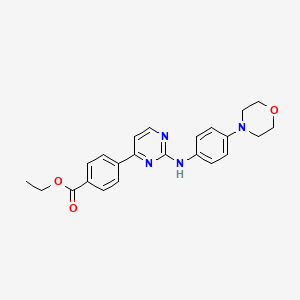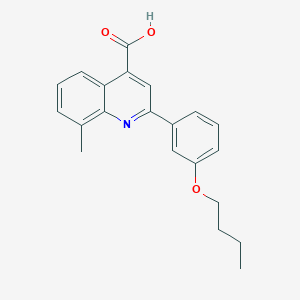
2-(3-丁氧苯基)-8-甲基喹啉-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-(3-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The specific structure of this compound suggests potential for interactions with various biological targets, and its synthesis and properties are of interest in the field of organic chemistry.
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and various chemical reactions. While the papers provided do not directly describe the synthesis of 2-(3-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid, they do offer insights into related compounds. For instance, the Schmidt reaction discussed in paper is a method that can be used to convert certain indone derivatives to quinoline derivatives, which could potentially be applied to the synthesis of the compound . Similarly, the synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives described in paper involves cyclocondensation and cyclopropanation, which are techniques that could be relevant for synthesizing the butoxyphenyl quinoline derivative.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a fused ring system combining benzene and pyridine rings. The substitution pattern on the quinoline core, such as the butoxyphenyl group at the 2-position and the methyl group at the 8-position, can significantly influence the compound's chemical behavior and interaction with other molecules. The crystal structures of related compounds, as studied in paper , provide valuable information on how noncovalent interactions, such as hydrogen bonding, can affect the molecular arrangement and stability of quinoline derivatives.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including those involving their carboxylic acid groups. The interactions between 2-methylquinoline and carboxylic acids, as explored in paper , highlight the importance of hydrogen bonding in the formation of supramolecular frameworks. These interactions are crucial for understanding the reactivity and binding capabilities of the compound of interest. Additionally, the antibacterial activity of similar quinoline carboxylic acids, as reported in paper , suggests that the compound could also be explored for its potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of functional groups such as carboxylic acid and butoxyphenyl can affect properties like solubility, melting point, and acidity. While the papers provided do not directly report on the physical and chemical properties of 2-(3-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid, the reported melting points and elemental analysis of related compounds in paper can provide a baseline for understanding the behavior of similar compounds. The antibacterial activities of quinoline derivatives, as seen in paper , also suggest that the compound may have significant biological properties worth investigating.
科学研究应用
合成与结构研究
对喹啉衍生物的研究,包括与 2-(3-丁氧苯基)-8-甲基喹啉-4-羧酸相关的化合物,突出了它们在各种杂环化合物的合成和结构解析中的重要性。例如,对氨基取代杂环的酸环化研究导致了各种二氧吡咯和噻吩异喹啉的合成,展示了喹啉衍生物在合成复杂杂环结构中的多功能性 (Zinchenko 等人,2009)。此外,关于涉及 2-甲基喹啉和羧酸的氢键超分子骨架的研究,增进了我们对非共价弱相互作用的理解,导致了多种超分子结构的产生 (Jin 等人,2012).
催化应用
对钯催化的 sp^2 和 sp^3 碳氢键的芳基化和烷基化的研究突出了喹啉衍生物作为促进这些反应的有效配体的作用。这项研究对有机化学中新合成方法的发展具有重要意义,展示了喹啉衍生物在催化过程中的潜力 (Shabashov & Daugulis, 2010).
安全和危害
属性
IUPAC Name |
2-(3-butoxyphenyl)-8-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-3-4-11-25-16-9-6-8-15(12-16)19-13-18(21(23)24)17-10-5-7-14(2)20(17)22-19/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVKUUODNSEMTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

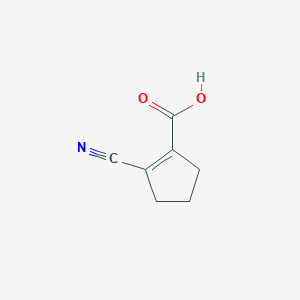
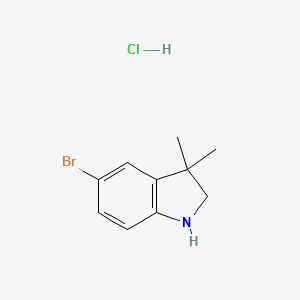
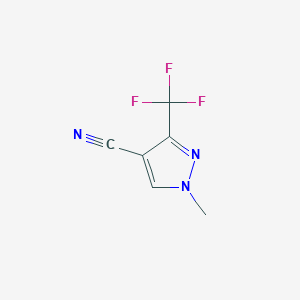
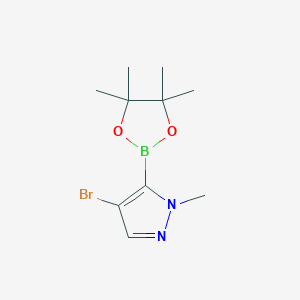
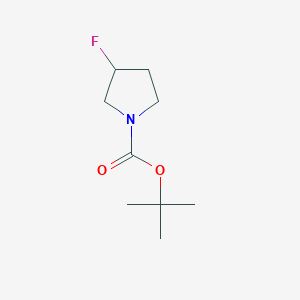
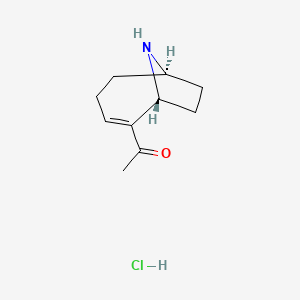
![[1-(4-Propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1292810.png)
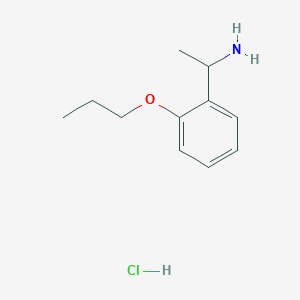

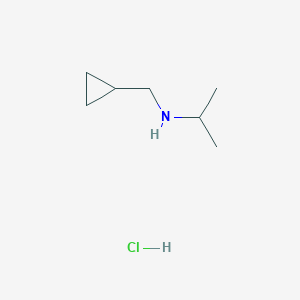
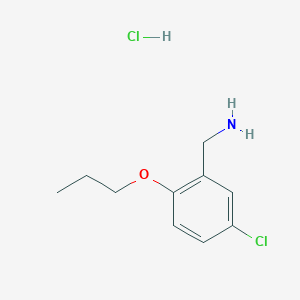
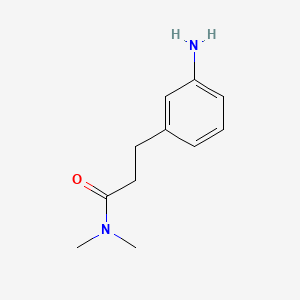
![P-[(3-bromo-6-cyano-2-naphthalenyl)difluoromethyl]-phosphonic acid](/img/structure/B1292822.png)
